Chiral Configuration: Structural Differentiation from (S)-Enantiomer and Racemate
The (R)-enantiomer (CAS 77302-55-7) is the stereochemically defined antipode of (S)-1-(2,5-dimethylphenyl)ethanamine (CAS 4187-33-1) and a constituent of the racemic mixture (CAS 91251-26-2). This absolute configuration distinction is critical for applications requiring stereochemical fidelity . While physical properties such as molecular weight (149.23 g/mol) and molecular formula (C₁₀H₁₅N) are identical across all three forms , the three-dimensional spatial arrangement of the methyl and amine groups differs, leading to divergent intermolecular interactions and biological recognition .
| Evidence Dimension | Absolute stereochemistry |
|---|---|
| Target Compound Data | (R)-configuration; CAS 77302-55-7 |
| Comparator Or Baseline | (S)-configuration (CAS 4187-33-1); Racemic mixture (CAS 91251-26-2) |
| Quantified Difference | Enantiomeric (non-superimposable mirror image) relationship; distinct CAS numbers denote different stereochemical entities |
| Conditions | Structural identity determined by IUPAC nomenclature and CAS registry assignments |
Why This Matters
Procuring the incorrect enantiomer or racemate will result in a different chemical entity with potentially divergent biological activity, invalidating stereoselective studies or asymmetric syntheses.
